molecular formula C24H28N4O2 B6141133 1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6141133
M. Wt: 404.5 g/mol
InChI Key: DKGOYCSEQWUXPW-UHFFFAOYSA-N
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Description

1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with dimethylanilino and dimethylphenyl groups

Preparation Methods

The synthesis of 1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the dimethylanilino group: This step involves the reaction of the pyrazole intermediate with 2,3-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE include:

  • 1-{1-[(2,4-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-{1-[(2,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

These compounds share similar structural features but differ in the position of the methyl groups on the aromatic rings. The unique arrangement of substituents in this compound may result in distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(2,3-dimethylanilino)-1-oxobutan-2-yl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-6-22(24(30)26-20-12-8-10-16(3)18(20)5)28-14-13-21(27-28)23(29)25-19-11-7-9-15(2)17(19)4/h7-14,22H,6H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGOYCSEQWUXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)C)N2C=CC(=N2)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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